molecular formula C10H11NO4 B13738477 Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester CAS No. 13792-21-7

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester

Cat. No.: B13738477
CAS No.: 13792-21-7
M. Wt: 209.20 g/mol
InChI Key: XOVFOHFSGVFTPY-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester, also known as 1,4-Benzodioxan-5-ol, methylcarbamate, is a chemical compound with the molecular formula C10H11NO4. It is a derivative of carbamic acid and features a benzodioxane ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester typically involves the reaction of 1,4-benzodioxan-5-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester: Similar structure but different ester group.

    Carbamic acid, N-[[4-[4-chloro-2-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenoxy]-2,5-difluorophenyl]sulfonyl]-N-4-thiazolyl-, 1,1-dimethylethyl ester: Different substituents on the benzodioxane ring

Uniqueness

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester is unique due to its specific benzodioxane ring structure and the presence of a methyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

13792-21-7

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl N-methylcarbamate

InChI

InChI=1S/C10H11NO4/c1-11-10(12)15-8-4-2-3-7-9(8)14-6-5-13-7/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

XOVFOHFSGVFTPY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1OCCO2

Origin of Product

United States

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